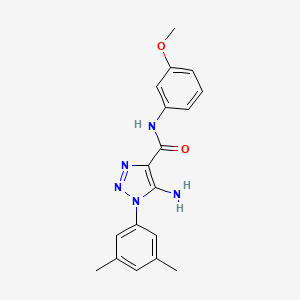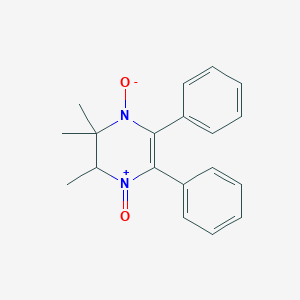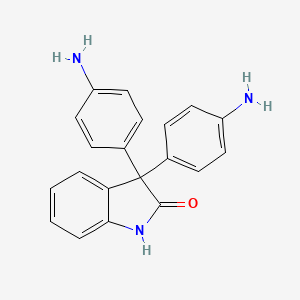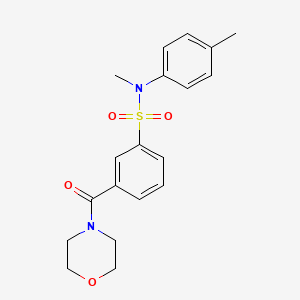![molecular formula C23H20N2O4 B5036576 N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine, also known as BANA, is a peptide that has been synthesized and studied for its potential applications in scientific research. BANA is a derivative of beta-alanine, an amino acid that is naturally found in the human body. BANA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes involved in cell proliferation, and the modulation of inflammatory pathways. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of voltage-gated potassium channels, which are important for neuronal signaling. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has also been shown to inhibit the activity of enzymes such as DPP-4, which is involved in the regulation of glucose metabolism. In addition, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has several advantages for lab experiments, including its stability and ease of synthesis. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine is a stable compound that can be easily synthesized using standard peptide synthesis techniques. However, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine also has some limitations for lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine. One area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a therapeutic agent for autoimmune diseases. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine as a chemotherapeutic agent for cancer. N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the treatment of various types of cancer. Finally, further research is needed to fully understand the mechanism of action of N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine and its potential applications in other scientific fields.
Synthesemethoden
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One commonly used method involves coupling benzoyl chloride with 1-naphthylamine to form a benzoylamino-1-naphthyl compound. This compound is then coupled with beta-alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been studied for its potential applications in a variety of scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases. In cancer research, N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
3-[[(E)-2-benzamido-3-naphthalen-1-ylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-21(27)13-14-24-23(29)20(25-22(28)17-8-2-1-3-9-17)15-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,15H,13-14H2,(H,24,29)(H,25,28)(H,26,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPLRKWXZJYOSS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)


![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)

![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)